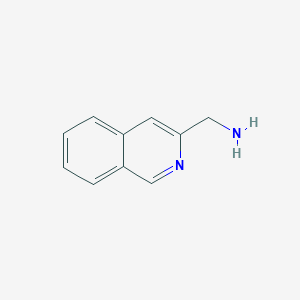

Isoquinolin-3-ylmethanamine

描述

Structure

2D Structure

属性

IUPAC Name |

isoquinolin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMHNJDESIWXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565142 | |

| Record name | 1-(Isoquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132833-03-5 | |

| Record name | 1-(Isoquinolin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isoquinolin 3 Ylmethanamine and Its Derivatives

Established Synthetic Pathways for Isoquinoline (B145761) Core Structures

The construction of the fundamental isoquinoline ring system can be achieved through several classic and modern synthetic reactions. These pathways provide the essential framework upon which further functionalization, such as the introduction of a methanamine group at the C-3 position, can be performed.

The Bischler-Napieralski reaction, discovered in 1893, is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates. scispace.comwikipedia.orgscribd.com This intramolecular electrophilic aromatic substitution is typically conducted in refluxing acidic conditions with a dehydrating agent. scribd.comnrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to form the aromatic isoquinoline ring. wikipedia.orgnrochemistry.com

The reaction mechanism is believed to proceed via one of two pathways depending on the reaction conditions. wikipedia.orgnrochemistry.com One pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org The presence of electron-donating groups on the parent benzene (B151609) ring enhances the reaction's effectiveness. nrochemistry.com A significant side reaction can be the retro-Ritter reaction, which forms styrenes, providing evidence for the nitrilium salt intermediate. organic-chemistry.org

A variety of condensing agents and conditions have been developed to optimize the reaction for different substrates.

| Reagent | Substrate Type | Typical Conditions | Notes | Source |

|---|---|---|---|---|

| Phosphoryl chloride (POCl₃) | β-phenethylamides | Refluxing, neat or in solvents like toluene (B28343), acetonitrile | Most widely used and cited agent. | wikipedia.orgscribd.comorganic-chemistry.org |

| Phosphorus pentoxide (P₂O₅) in POCl₃ | Reactants lacking electron-donating groups | Refluxing POCl₃ | Provides more forceful dehydration. | scribd.comorganic-chemistry.org |

| Polyphosphoric acid (PPA) | β-phenethylcarbamates | Variable temperatures | Also known as Eaton's reagent. | scribd.comnrochemistry.com |

| Triflic anhydride (B1165640) (Tf₂O) | β-phenethylcarbamates | -20 °C to 0 °C in DCM with a base like 2-chloropyridine | A modern, mild variant. | nrochemistry.com |

| Tin(IV) chloride (SnCl₄), Boron trifluoride etherate (BF₃·OEt₂) | β-phenethylamides | Variable | Alternative Lewis acid catalysts. | scribd.com |

The Pictet-Spengler reaction, first reported in 1911, is a highly efficient method for producing tetrahydroisoquinolines (THIQs) and related heterocyclic structures. mdpi.comarkat-usa.orgnumberanalytics.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. mdpi.comnumberanalytics.com The initial condensation forms a Schiff base, which is then protonated to generate an electrophilic iminium ion that undergoes cyclization via electrophilic aromatic substitution. arkat-usa.org

This reaction is notable for its versatility and its ability to proceed under mild conditions, making it a key step in the total synthesis of numerous isoquinoline alkaloids. mdpi.comrsc.org Modifications to the classic reaction have expanded its scope significantly. These include the use of chiral auxiliaries or catalysts to achieve stereoselectivity, application in solid-phase synthesis, and integration into tandem or multicomponent reaction sequences. mdpi.comconicet.gov.aracs.org A modified Pictet-Spengler strategy has also been developed using aryl amine-based substrates instead of the traditional aliphatic amines. acs.orgacs.orgresearchgate.net

| Modification/Application | Description | Key Features | Source |

|---|---|---|---|

| Asymmetric Synthesis | Use of chiral aldehydes, chiral auxiliaries on the amine, or external chiral catalysts (e.g., chiral Brønsted acids) to induce enantioselectivity. | Provides access to optically active THIQ and β-carboline derivatives. | mdpi.comarkat-usa.orgrsc.org |

| Tandem Reactions | Coupling the Pictet-Spengler reaction with other transformations like Michael addition or ring-closing metathesis in a single pot. | Increases molecular complexity rapidly. | mdpi.com |

| Solid-Phase Synthesis | Adapting the reaction for solid-supported substrates, allowing for the generation of compound libraries. | Useful for medicinal chemistry and high-throughput screening. | mdpi.comacs.org |

| Modified Pictet-Spengler | Utilizes aryl amine substrates linked to an activated heterocycle, proceeding through π-cyclization onto an iminium ion. | Expands the range of accessible fused N-polycyclic frameworks. | acs.orgacs.orgresearchgate.net |

| Enzymatic (Pictet-Spenglerases) | Enzymes that catalyze the Pictet-Spengler condensation with high stereochemical control. | Used in biosynthesis and biotransformations. | mdpi.com |

In recent decades, transition metal catalysis has emerged as a powerful tool for constructing isoquinoline skeletons, offering novel pathways with high efficiency and functional group tolerance. bohrium.comresearchgate.net These methods often proceed under milder conditions than classical techniques and provide access to a diverse array of substituted isoquinolines. bohrium.comrsc.org

One prominent strategy is the [2+2+2] cycloaddition, where a transition metal catalyst, such as nickel(0), mediates the reaction between α,ω-diynes and 3,4-pyridynes (in situ generated arynes) to produce isoquinolines in good yields. rsc.orgnih.gov Another important approach is the intramolecular [4+2] cycloaddition, which can be catalyzed by metals like nickel. williams.edu This method is effective for assembling hydroisoquinoline derivatives from dienynes, which can then be aromatized to the corresponding isoquinolines. williams.edu This catalytic process often succeeds where the thermal Diels-Alder reaction fails or requires harsh conditions. williams.edu Catalysis using more abundant 3d-transition metals like cobalt, iron, and copper is also gaining prominence as a more sustainable alternative to precious metals like palladium and rhodium. bohrium.comresearchgate.net

| Catalyst System | Reaction Type | Reactants | Product Type | Source |

|---|---|---|---|---|

| Nickel(0) complex | [2+2+2] Cycloaddition | α,ω-Diynes and 3,4-pyridynes | Substituted Isoquinolines | rsc.orgnih.gov |

| Nickel(0) complex | Intramolecular [4+2] Cycloaddition | Dienynes | Hydroisoquinolines | williams.edu |

| Cobalt(III) complex | C-H Functionalization / Annulation | Amidines and Diazo compounds | Substituted Isoquinolines | mdpi.com |

| Ruthenium(II) complex | Coupling-Cyclization | Aryl C(sp²)-H bonds and Diazo compounds | Isoquinolinones | mdpi.com |

| Palladium(II) complex | C-H Annulation | Indole-2-carboxamides and Hydroxyalkynoates | Fused Carbolines | rsc.org |

Direct and Convergent Syntheses of Isoquinolin-3-ylmethanamine

While the classical methods are excellent for building the core isoquinoline structure, direct and convergent strategies are highly sought after for their efficiency in producing specifically functionalized derivatives like this compound. These modern approaches, including multicomponent and microwave-assisted reactions, offer streamlined pathways to complex molecules.

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. organic-chemistry.orgfrontiersin.org This strategy is exceptionally efficient for generating molecular diversity.

A notable example demonstrates the use of this compound as a key building block in a four-component reaction. tandfonline.com In this synthesis, this compound reacts with α-haloketones, activated acetylenic compounds (like dimethyl acetylenedicarboxylate), and ethyl bromoacetate (B1195939) in an ionic liquid as a green solvent. tandfonline.com This one-pot process proceeds at room temperature to produce highly functionalized pyrazinoquinazoline derivatives in good to excellent yields. tandfonline.com The use of an ionic liquid not only facilitates the reaction but also allows for easy separation of the product and recycling of the solvent, highlighting the sustainable nature of this approach. tandfonline.com

| Component 1 | Component 2 | Component 3 | Component 4 | Solvent/Conditions | Product Class | Source |

|---|---|---|---|---|---|---|

| This compound | α-Haloketone (e.g., Phenacyl bromide) | Activated Acetylene (e.g., DMAD) | Ethyl bromoacetate | Ionic Liquid, Room Temperature | Functionalized Pyrazinoquinazolines | tandfonline.com |

Microwave-assisted synthesis has become a valuable technique in organic chemistry for its ability to dramatically reduce reaction times, increase product yields, and improve reaction efficiency by enabling rapid and uniform heating. organic-chemistry.orgnih.govmdpi.com This technology has been successfully applied to the synthesis of various isoquinoline derivatives. nih.govshd-pub.org.rs

For instance, the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives has been achieved by reacting N-substituted amides with paraformaldehyde in the presence of a silica-supported polyphosphoric acid catalyst under microwave irradiation. shd-pub.org.rs The reaction, conducted in toluene at 100°C, reached maximum conversion in just 60 minutes. shd-pub.org.rs Similarly, various quinoline (B57606), isoquinoline, quinoxaline, and quinazoline (B50416) derivatives have been prepared using microwave-assisted methods, leading to the discovery of novel biologically active compounds. nih.gov The application of microwave heating to classical reactions like the Bischler-Napieralski cyclization is also a viable strategy to accelerate the formation of the isoquinoline core in superheated solvents. organic-chemistry.org These examples underscore the potential of microwave technology to facilitate the rapid and efficient synthesis of this compound and its analogues.

Protecting Group Strategies and Deprotection in Complex Syntheses

In the multistep synthesis of complex molecules containing the this compound core, the strategic use of protecting groups is indispensable. These groups temporarily mask reactive functional groups, preventing them from undergoing undesired reactions while other parts of the molecule are being modified. organic-chemistry.orgpressbooks.pubresearchgate.net The choice of a suitable protecting group is governed by its ease of introduction and removal, as well as its stability under various reaction conditions. organic-chemistry.orgpressbooks.pub

A common strategy involves the protection of the primary amine of this compound to prevent its nucleophilic character from interfering with subsequent synthetic transformations. researchgate.net For instance, the amine can be converted to a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. organic-chemistry.orgresearchgate.net These protecting groups can be selectively removed under specific conditions. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically cleaved by hydrogenolysis. organic-chemistry.orgjst.go.jp

The concept of orthogonal protection is particularly powerful in complex syntheses where multiple functional groups require protection. organic-chemistry.orgresearchgate.net This strategy employs protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.org For example, a molecule might contain both a Boc-protected amine and a silyl-protected hydroxyl group. The Boc group can be removed with acid, leaving the silyl (B83357) ether intact, and the silyl group can be subsequently removed with a fluoride (B91410) source. organic-chemistry.orgnumberanalytics.com

Deprotection is the crucial final step to unveil the desired functional group. The conditions for deprotection must be carefully chosen to avoid affecting other sensitive functionalities within the molecule. google.com For instance, in the synthesis of certain isoquinoline derivatives, deprotection of a nosyl group can be achieved using a thiol compound in the presence of a weak base. google.comgoogle.com In some cases, the deprotection step can be designed to facilitate purification, such as using hydrochloric acid to deprotect and simultaneously form the hydrochloride salt of the final product, which can then be isolated by crystallization. google.com

Table 1: Common Protecting Groups in Isoquinoline Synthesis

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| Amine | 2-Nitrobenzenesulfonyl | Nosyl | 2-Nitrobenzenesulfonyl chloride | Thiophenol, K₂CO₃ |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Tetrabutylammonium fluoride (TBAF) |

| Hydroxyl | Benzyl | Bn | Benzyl bromide | H₂, Pd/C (Hydrogenolysis) |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of isoquinolines to minimize environmental impact and enhance sustainability. ajgreenchem.comajgreenchem.com This involves the use of eco-friendly solvents, solvent-free conditions, and the design of efficient and recyclable catalysts. ajgreenchem.comajgreenchem.comnih.gov

Utilization of Ionic Liquids as Eco-Friendly Media

Ionic liquids (ILs) have emerged as promising green solvents for organic synthesis due to their low vapor pressure, high thermal stability, and recyclability. tandfonline.combohrium.com In the context of isoquinoline synthesis, ionic liquids can serve as both the solvent and catalyst, facilitating reactions under mild conditions. tandfonline.comresearchgate.net For example, the synthesis of pyrazinoquinazoline derivatives from this compound has been successfully carried out in an ionic liquid at room temperature. tandfonline.com This method offers advantages such as high yields, easy product separation, and the potential for ionic liquid reuse. tandfonline.combohrium.com The high polarity and unique solvating properties of ionic liquids can also enhance the rate and selectivity of certain reactions. researchgate.net

Solvent-Free Reaction Conditions and Optimized Methodologies

Conducting reactions under solvent-free conditions represents a significant step towards greener synthesis by eliminating solvent waste and simplifying purification processes. researchgate.netacademie-sciences.fr Several methods for the synthesis of isoquinoline and its derivatives have been developed that proceed efficiently without a solvent, often with the aid of microwave irradiation or mechanochemical mixing. researchgate.net For instance, the one-pot, four-component synthesis of pyrrolo[2,1-a]isoquinolines has been achieved under solvent-free conditions, providing excellent yields in a short reaction time. researchgate.net Optimization of reaction parameters such as temperature, catalyst loading, and reaction time is crucial for the success of these solvent-free methodologies. academie-sciences.fr

Catalyst Design for Sustainable Production

The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic systems that are efficient, selective, and reusable. bohrium.comresearchgate.net In isoquinoline synthesis, significant progress has been made in designing catalysts based on abundant and less toxic 3d transition metals like iron, copper, and nickel, as alternatives to precious metal catalysts. bohrium.com For example, ruthenium(II) complexes have been used as homogeneous, recyclable catalysts for the green synthesis of isoquinoline derivatives in biodegradable solvents like PEG-400. ajgreenchem.comajgreenchem.comniscpr.res.in The design of heterogeneous catalysts, where the catalyst is supported on a solid material, further simplifies catalyst recovery and reuse, contributing to a more sustainable process. researchgate.netresearchgate.net

Table 2: Green Chemistry Approaches in Isoquinoline Synthesis

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Example | Reference(s) |

| Alternative Solvents | Use of ionic liquids as recyclable reaction media. | Synthesis of pyrazinoquinazolines from this compound in an ionic liquid. | tandfonline.com |

| Alternative Solvents | Use of biodegradable solvents. | Ruthenium-catalyzed synthesis of isoquinolines in PEG-400. | ajgreenchem.comajgreenchem.comniscpr.res.in |

| Solvent-Free Reactions | Microwave-assisted or mechanochemical synthesis without a solvent. | Four-component synthesis of pyrrolo[2,1-a]isoquinolines. | researchgate.net |

| Catalyst Design | Use of abundant 3d transition metal catalysts. | Iron- and copper-catalyzed C-H activation/annulation reactions. | bohrium.com |

| Catalyst Design | Development of recyclable homogeneous and heterogeneous catalysts. | Ru(II)/PEG-400 system and glass wool-based catalysts. | niscpr.res.inresearchgate.net |

Chemoenzymatic and Biocatalytic Routes (If Applicable)

The synergy between chemical and enzymatic methods, known as chemoenzymatic synthesis, offers powerful strategies for the construction of complex molecules like isoquinoline derivatives with high stereoselectivity. nih.govmdpi.com Biocatalysis, the use of enzymes to catalyze chemical reactions, provides mild and environmentally friendly alternatives to traditional chemical methods. nih.govmdpi.com

While direct biocatalytic routes to this compound itself are not extensively documented, chemoenzymatic approaches have been successfully applied to the synthesis of related isoquinoline structures. mdpi.comresearchgate.net For example, a one-pot chemoenzymatic process has been developed for the synthesis of tetrahydroisoquinolines, which are precursors to many isoquinoline alkaloids. mdpi.com This process combines a laccase-mediated oxidation with a subsequent Pictet-Spengler reaction. mdpi.com

Enzymes such as imine reductases (IREDs) are of particular interest as they can catalyze the asymmetric reduction of imines to chiral amines, a key transformation in the synthesis of many pharmaceuticals. mdpi.comwhiterose.ac.uk The application of IREDs could potentially be extended to the enantioselective synthesis of chiral derivatives of this compound. The field of biocatalysis is rapidly advancing, with techniques like directed evolution being used to engineer enzymes with improved activity, stability, and substrate scope for specific synthetic applications. mdpi.com

Advanced Applications in Medicinal Chemistry and Drug Discovery

Isoquinolin-3-ylmethanamine as a Core Scaffold for Bioactive Compounds

The utility of this compound in drug discovery stems from its identity as an isoquinoline (B145761) derivative, a class of compounds extensively used in pharmaceuticals. nih.gov The isoquinoline ring system provides a rigid and defined orientation for appended functional groups, which can interact with biological targets with high specificity. The methanamine substituent at the 3-position is particularly significant as it offers a versatile chemical handle for synthetic modifications, allowing chemists to systematically alter the compound's structure to explore its biological potential. This foundational structure is integral to the design of new molecules aimed at treating a wide array of diseases, from infections to cancer and neurological disorders. nih.govnih.gov

The identification of a lead compound is a critical step in the drug discovery pipeline, and it heavily relies on the detailed structural analysis of parent scaffolds like this compound. The process involves synthesizing a series of related analogs and determining their three-dimensional structure and chemical properties. This structural information is then correlated with biological activity to identify promising candidates for further development.

For instance, in the development of novel antitumor agents, various substituted isoquinolin-1-ones were synthesized and evaluated. nih.gov Through this process, an O-(3-hydroxypropyl) substituted compound was identified as having superior antitumor activity compared to the initial lead compound. nih.gov Similarly, a novel therapeutic lead was designed by conjugating two isoquinoline-3-carboxylic acid units to a central scaffold, demonstrating that using multiple pharmacophores within a single molecule can be an effective strategy for designing anti-tumor drugs. nih.gov The elucidation of these structures, often accomplished through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is essential for understanding how these molecules interact with their biological targets and for guiding the design of more potent and selective derivatives. mdpi.com

Derivatization is the process of chemically modifying a core compound to enhance its desired pharmacological properties. For the this compound scaffold, the primary amine group serves as an excellent point for such modifications. These strategies aim to improve a compound's potency, selectivity, and pharmacokinetic profile.

Common derivatization techniques include:

Acylation: Reacting the amine group with acyl chlorides or anhydrides to form amides. This can alter the compound's polarity and ability to form hydrogen bonds.

Alkylation: Introducing alkyl groups to the nitrogen atom, which can influence the compound's size, shape, and lipophilicity.

Reductive Amination: Reacting the amine with aldehydes or ketones to form new, more complex secondary or tertiary amines.

Synthesis of Heterocyclic Rings: Using the amine as a functional group to build additional ring systems, leading to hybrid molecules with potentially novel biological activities.

These strategies allow for the fine-tuning of the molecule's properties. For example, introducing specific chromophores or fluorophores through derivatization can aid in analytical detection, a principle that is also applied to enhance interactions with biological targets. nih.gov A review of modern synthetic approaches highlights the importance of introducing diverse substituents at various positions of the isoquinoline ring (C-1, C-3, C-4) to create a wide array of functionalized compounds for pharmacological screening. rsc.org

Structure-Activity Relationship (SAR) Studies of Isoquinoline Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. immutoscientific.comcollaborativedrug.com By systematically modifying the structure of a lead compound and observing the resulting changes in its efficacy, researchers can deduce which parts of the molecule, known as pharmacophores, are crucial for its biological function. researchgate.net This iterative process of synthesis and biological testing guides the optimization of drug candidates, aiming to maximize potency and selectivity while minimizing off-target effects. immutoscientific.com

The biological profile of an isoquinoline derivative is highly dependent on the nature and position of its substituents. mdpi.com SAR studies have shown that even minor changes to the substitution pattern on the isoquinoline ring can lead to significant differences in biological activity.

For example, in a study of 3-aminoisoquinolin-1(2H)-one derivatives as potential anticancer agents, researchers found that the type of substituent at the 3-amino position was critical for activity. researchgate.net Compounds featuring thiazolyl or pyrazolyl groups at this position were the most effective, whereas the introduction of a benzoyl group at the C4 position was found to be detrimental to the inhibitory activity. researchgate.net This highlights the specific spatial and electronic requirements of the biological target. Similarly, studies on pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, which are structurally related to this compound, have shown that the placement of cyano and phenacyl groups on the fused pyrrole (B145914) ring is key to their promising anticancer activity. mdpi.com

| Scaffold | Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 3-Aminoisoquinolin-1(2H)-one | 3-Amino Group | Thiazolyl or Pyrazolyl | Increased anticancer effectiveness | researchgate.net |

| 3-Aminoisoquinolin-1(2H)-one | C4 Position | 4-(p-ethoxybenzoyl) | Detrimental to inhibitory activity | researchgate.net |

| Cinnoline (Isoquinoline Isostere) | C6 Position | Varied Arylpiperazinyl groups | Modulated antifungal activity against Candida species | mdpi.com |

| Pyrrolo[2,1-a]isoquinoline | Pyrrole Ring | Cyano and 4-substituted phenacyl groups | Promising anticancer activity | mdpi.com |

Beyond direct interaction with a biological target, the efficacy of a drug is governed by its physicochemical properties, which determine its absorption, distribution, metabolism, and excretion (ADME). SAR studies are crucial for optimizing these parameters. Chemical modifications are employed to enhance properties such as:

Solubility: The introduction of polar functional groups (e.g., hydroxyls, amines) can improve a compound's solubility in aqueous environments, which is often necessary for administration and distribution in the body.

Lipophilicity: The balance between water and lipid solubility (logP) is critical for a drug's ability to cross cell membranes. This can be fine-tuned by adding or removing nonpolar groups. One study noted the importance of considering lipophilicity when evaluating potential σ1 receptor ligands to identify the most promising candidates. mdpi.com

Metabolic Stability: Certain chemical groups are susceptible to metabolic breakdown by enzymes in the body. Modifying these sites can increase the compound's half-life, allowing it to remain active for longer.

Permeability: The ability to pass through biological barriers, such as the intestinal wall or the blood-brain barrier, is essential for reaching the target site. This property is heavily influenced by the molecule's size, charge, and lipophilicity.

The therapeutic effect of a drug is initiated by its binding to a specific biological target, such as a receptor or an enzyme. nih.gov The isoquinoline scaffold provides a rigid framework that presents its substituents in a precise three-dimensional arrangement, facilitating specific interactions with the binding site of a target protein. These non-covalent interactions are the molecular basis of the drug's action.

Key types of interactions include:

Hydrogen Bonds: These occur between hydrogen bond donors (like the N-H in an amine or amide) and acceptors (like oxygen or nitrogen atoms). They are highly directional and crucial for specificity. mdpi.com

Ionic Interactions (Salt Bridges): These are electrostatic attractions between positively and negatively charged groups, such as a protonated amine on the ligand and a carboxylate group on the receptor.

π-π Stacking: These interactions occur between aromatic rings, such as the isoquinoline core itself and aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the receptor's binding pocket. mdpi.com

Molecular docking studies on isoquinoline derivatives have helped to visualize these interactions. For example, certain pyrrolo[2,1-a]isoquinoline compounds have been shown to bind to the colchicine (B1669291) binding site of tubulin, inhibiting its polymerization and thereby exerting an anticancer effect. mdpi.com Understanding these specific receptor-ligand interactions at the molecular level is paramount for the rational design of new drugs with improved affinity and selectivity. immutoscientific.com

| Interaction Type | Description | Example Groups Involved |

|---|---|---|

| Hydrogen Bonds | Directional interaction between a hydrogen atom and an electronegative atom (O, N). Crucial for binding specificity. | Amine (-NH2), Hydroxyl (-OH), Carbonyl (C=O) |

| Hydrophobic Interactions | Association of nonpolar surfaces to minimize contact with water. Key for binding affinity. | Alkyl chains, Aromatic rings |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Protonated Amine (-NH3+), Carboxylate (-COO-) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Isoquinoline ring, Phenylalanine, Tyrosine |

Therapeutic Areas and Pharmacological Actions

The isoquinoline scaffold is a prominent structural motif in a vast number of natural and synthetic compounds that exhibit a wide array of pharmacological activities. Derivatives of isoquinoline, including this compound, have been the subject of extensive research, revealing significant potential in several therapeutic areas. These compounds have demonstrated notable antimicrobial, anti-inflammatory, and anticancer properties, positioning them as valuable leads in modern drug discovery.

Antimicrobial Agents: Antibacterial and Antifungal Activity

The isoquinoline core is a key pharmacophore for the development of novel antimicrobial agents. Research has shown that various synthetic isoquinoline derivatives possess potent and broad-spectrum bactericidal and fungicidal activities.

A critical target for new antibacterial agents is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division. The high conservation and functional importance of FtsZ in bacteria make it an attractive target for novel antibiotics. Certain 3-phenylisoquinoline (B1583570) derivatives, which are structurally related to this compound, have been identified as potent FtsZ-targeting antibacterial agents.

These compounds have been shown to bind to Staphylococcus aureus FtsZ (SaFtsZ), stabilizing FtsZ polymers and consequently inhibiting the protein's GTPase activity, which is crucial for the cell division process. By disrupting FtsZ polymerization and function, these isoquinoline derivatives effectively halt bacterial cell division, leading to cell death. The 1-aminomethyl analogue of 3-(3′-t-butyl)phenylisoquinoline, for instance, demonstrated significant potency, highlighting the importance of the aminomethyl group in this class of compounds.

Table 1: Activity of Select Quinolone/Isoquinoline Derivatives Targeting FtsZ

| Compound Class | Target Organism | Mechanism of Action | Observed Effect | Reference |

| 3-Phenylisoquinolines | Staphylococcus aureus, Enterococcus faecalis | Binds to FtsZ, stabilizes polymers, inhibits GTPase activity | Inhibition of bacterial cell division | |

| Quinoline (B57606) Derivatives | Bacillus subtilis, Staphylococcus aureus | Disrupts GTPase activity and polymerization of FtsZ | Cell death, synergistic effects with β-lactam antibiotics | |

| Thiazole Orange-Quinolines | Staphylococcus aureus, E. coli | Enhances FtsZ bundling, inhibits GTPase activity | High antibacterial activity, low mammalian cell toxicity |

The rise of multidrug-resistant (MDR) bacteria presents a major global health threat, creating an urgent need for new classes of antibiotics. Isoquinoline derivatives have shown significant promise in combating these challenging pathogens.

Alkynyl isoquinolines, for example, exhibit strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) strains. Similarly, certain 3-phenylisoquinolinium derivatives have been evaluated for their activity against MRSA and vancomycin-resistant E. faecalis (VRE), with a number of derivatives showing potent activity. The development of pyrimido-isoquinolin-quinones has also yielded compounds with potent antibacterial activity against Gram-positive microorganisms like MRSA. These findings underscore the potential of the isoquinoline scaffold in developing new antibiotics to overcome existing resistance mechanisms.

Anti-inflammatory Properties

Isoquinoline alkaloids and their synthetic derivatives have been recognized for their significant anti-inflammatory effects. These compounds can modulate key inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory conditions.

One novel isoquinoline derivative, CYY054c, demonstrated potent anti-inflammatory properties in studies involving lipopolysaccharide (LPS)-stimulated macrophages. This compound was found to inhibit the expression of nuclear factor kappa-B (NF-κB), a crucial mediator for the transcription of multiple proinflammatory genes. The inhibition of NF-κB led to a reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, the compound decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory response. These findings highlight the potential of isoquinoline derivatives to mitigate inflammatory responses by targeting central signaling pathways.

Anticancer and Antitumor Activities

The isoquinoline scaffold is a promising framework for the design and development of effective anticancer drugs. Natural and synthetic isoquinoline alkaloids have been shown to exert significant anti-cancer effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy, ultimately leading to cancer cell death.

Studies on a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones, which share a structural relationship with this compound, have identified compounds that effectively prevent tumor cell growth across a wide range of cancer cell lines. For example, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound with potent growth inhibition and good selectivity against various cancer cell lines, including leukemia and breast cancer.

A key mechanism through which isoquinoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular proliferation and survival. Several classes of isoquinoline derivatives have been identified as potent kinase inhibitors.

Alkynyl aminoisoquinoline compounds have been developed as novel inhibitors of Fms-Like Tyrosine kinase 3 (FLT3), a target in about 30% of Acute Myeloid Leukemia (AML) cases. These compounds inhibited FLT3 kinase activity at low nanomolar concentrations and were also effective against drug-resistant AML cells harboring secondary mutations. One lead compound, HSN431, also demonstrated inhibitory activity against Src kinase, a downstream target in the FLT3 signaling pathway. Other research has highlighted isoquinoline sulfonamides as inhibitors of protein kinase C and phenylaminoimidazoisoquinolin-9-ones as inhibitors of the tyrosine kinase p56lck, which is essential for T-cell activation.

Table 2: Isoquinoline Derivatives as Kinase Inhibitors

| Isoquinoline Derivative Class | Target Kinase(s) | Therapeutic Area | IC50 / Potency | Reference |

| Alkynyl Aminoisoquinolines (e.g., HSN431) | FLT3, Src, p70S6K | Acute Myeloid Leukemia (AML) | Low nanomolar IC50 for FLT3; IC50 < 1 nM for AML cell viability | |

| Phenylaminoimidazoisoquinolin-9-ones | p56lck | Autoimmune Diseases | Cellular activity below 100 nM | |

| Isoquinoline Sulfonamides (e.g., H7) | Protein Kinase C | Lymphocyte Function Modulation | High affinity for protein kinase C |

Reversal of Multidrug Resistance (MDR) in Cancer Cells

Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. nih.govmdpi.com Isoquinoline derivatives have been identified as promising agents to counteract this resistance.

Research has demonstrated that certain isoquinoline-containing compounds can inhibit the function of P-gp, thus resensitizing resistant cancer cells to chemotherapeutic agents. nih.govnih.gov The mechanism of action is believed to involve the direct interaction of these compounds with the P-gp efflux pump. nih.gov For instance, a series of tetrahydroisoquinoline derivatives were synthesized and evaluated for their MDR reversal activity, with several compounds showing greater efficacy than the known P-gp modulator verapamil. nih.gov These compounds were found to increase the intracellular accumulation of chemotherapeutic drugs in resistant cells. nih.gov While specific IC50 values for this compound in P-gp inhibition are not extensively documented in publicly available literature, the broader class of isoquinoline and quinoline derivatives has shown significant potential. For example, a novel quinoline derivative was shown to reverse MDR in P-gp-overexpressing tumor cells, and molecular docking studies predicted its interaction with P-glycoprotein. nih.govnih.gov

Table 1: MDR Reversal Activity of Selected Isoquinoline and Quinoline Derivatives

| Compound Class | Cancer Cell Line | Chemotherapeutic Agent | Reversal Fold | Reference |

|---|---|---|---|---|

| Tetrahydroisoquinolines | Vincristine-resistant murine P388 leukemia | Vincristine | - | nih.gov |

| Quinoline Derivative 160a | Doxorubicin-resistant cancer cells | Doxorubicin | - | nih.govnih.gov |

| Phenyl-furan-tetrahydroisoquinoline | Doxorubicin-resistant MCF-7/ADR cells | Doxorubicin | 69.6 | nih.gov |

| Furan derivative y12d | Doxorubicin-resistant cells | Doxorubicin | 1162.8 | nih.gov |

Central Nervous System (CNS) Disorders (e.g., Melatonin (B1676174) Receptor Ligands)

The melatonin receptors, MT1 and MT2, are G protein-coupled receptors that play a crucial role in regulating circadian rhythms, and their modulation is a key therapeutic strategy for sleep and mood disorders. nih.gov Isoquinoline-based structures have been explored as novel scaffolds for the development of melatonin receptor ligands. ebi.ac.uk

Table 2: Melatonin Receptor Binding Affinities of Related Indole-Isoquinoline Derivatives

| Compound Series | Receptor Subtype | Activity | Reference |

|---|---|---|---|

| 2-Methoxyisoindolo[2,1-a]indoles | MT1/MT2 | Agonist | ebi.ac.ukresearchgate.net |

| 5,6-Dihydroindolo[2,1-a]isoquinolines | MT1/MT2 | Antagonist | ebi.ac.ukresearchgate.net |

| 10-Methoxy-5,6-dihydroindolo[2,1-a]isoquinolines | MT1/MT2 | Agonist | ebi.ac.ukresearchgate.net |

Beyond melatonin receptors, isoquinoline alkaloids like berberine (B55584) have been investigated for their neuroprotective effects in various neurological disorders, including Alzheimer's and Parkinson's disease, through mechanisms such as antioxidant and cholinesterase inhibition activities. nih.gov Furthermore, certain 3-amino-4-(p-aminophenyl)isoquinolines have been synthesized as potential CNS antitumor agents. nih.gov

Other Emerging Pharmacological Potentials

The therapeutic potential of the isoquinoline nucleus extends beyond MDR reversal and CNS applications. Various derivatives of this compound are being explored for a wide range of pharmacological activities.

Antitumor Activity: A number of N-isoquinoline-3-carbonylamino acid benzylesters have demonstrated potent anti-proliferative activity against cancer cell lines such as HL-60 and HeLa, with IC50 values in the nanomolar to sub-micromolar range. nih.gov These compounds have also shown effective tumor growth inhibition in in vivo models. nih.gov

Antimicrobial Activity: Isoquinoline derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov Certain functionalized tetrahydroisoquinolines have exhibited high and broad-range bactericidal activity. nih.gov The isoquinoline scaffold is considered a valuable template for the development of new antimicrobial agents to combat resistant bacterial strains. semanticscholar.org

Antiviral Activity: Isoquinoline and its related alkaloids have been reported to interfere with multiple pathways crucial for viral replication, suggesting their potential as antiviral agents. mdpi.com

Other Activities: The diverse pharmacological profile of isoquinoline derivatives also includes anti-inflammatory, antioxidant, and antimalarial activities. semanticscholar.org

Computational Chemistry in Drug Design

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For this compound-based drug candidates, various computational techniques are employed to predict their behavior and interactions at a molecular level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique is instrumental in understanding the binding modes of this compound derivatives with their biological targets, such as P-glycoprotein. nih.govescholarship.org Docking studies can reveal key amino acid residues involved in the interaction, providing insights for the rational design of more potent inhibitors. nih.gov For example, molecular docking studies of quinoline derivatives with P-gp have identified crucial hydrogen bonding and hydrophobic interactions within the active site that contribute to their inhibitory activity. nih.gov

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. These methods can be used to elucidate reaction mechanisms, predict molecular properties, and analyze the stability of different conformations. mdpi.com For this compound, quantum chemical studies can help in understanding its chemical behavior and how it interacts with biological targets at a subatomic level. Such calculations are valuable for refining the design of new derivatives with improved activity and selectivity.

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its clinical success. In silico ADMET prediction tools are widely used to assess the drug-likeness and potential liabilities of new chemical entities early in the drug discovery process. nih.govresearchgate.net For this compound derivatives, these predictive models can estimate various pharmacokinetic parameters, such as oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions. mdpi.comeurjchem.com By identifying potential ADMET issues computationally, chemists can prioritize the synthesis of compounds with more favorable pharmacokinetic profiles, thereby reducing the attrition rate of drug candidates in later stages of development. nih.gov

Table 3: Commonly Predicted ADMET Properties for Drug Candidates

| Property | Description | Importance in Drug Design |

|---|---|---|

| Absorption | Intestinal absorption, Caco-2 permeability | Predicts oral bioavailability. |

| Distribution | Plasma protein binding, Blood-brain barrier penetration | Affects drug efficacy and potential for CNS effects. |

| Metabolism | Cytochrome P450 inhibition/substrate | Predicts potential for drug-drug interactions and metabolic stability. |

| Excretion | Renal clearance | Influences the drug's half-life and dosing regimen. |

| Toxicity | Ames mutagenicity, hERG inhibition, Hepatotoxicity | Assesses the potential for adverse effects. |

Biological Evaluation Methodologies

The biological assessment of this compound and its derivatives is a critical step in drug discovery, utilizing a range of sophisticated methodologies to determine their potential as therapeutic agents. These evaluations begin with broad cellular assays and progress to detailed biophysical characterizations of molecular interactions.

In Vitro Assays for Target Inhibition and Cytotoxicity

The initial phase of biological evaluation for this compound derivatives typically involves in vitro assays to assess their impact on cancer cells and to identify their molecular targets. These assays are fundamental in establishing a compound's preliminary efficacy and mechanism of action.

A primary method for evaluating the anticancer potential of these compounds is through antiproliferative and cytotoxicity assays . These assays measure the ability of a compound to inhibit cell growth or to directly kill cancer cells. Commonly employed techniques include the MTT, WST-1, and crystal violet assays, which quantify cell viability through metabolic activity or by staining cellular components. For instance, studies on various 3-arylisoquinolinamines have demonstrated potent cytotoxic activity across multiple human cancer cell lines. nih.gov Similarly, a series of 3-aminoisoquinolin-1(2H)-one derivatives were screened against the National Cancer Institute's 60 human tumor cell line panel, revealing that compounds with thiazolyl or pyrazolyl substituents at the 3-amino position were particularly effective. univ.kiev.ua One notable derivative, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, showed significant growth inhibition in breast cancer cell lines MDA-MB-468 and MCF7. univ.kiev.ua

Following the identification of cytotoxic effects, target-based assays are conducted to pinpoint the specific biomolecules with which the isoquinoline derivatives interact. As many isoquinoline compounds are designed as kinase inhibitors, enzymatic assays are frequently used to measure the inhibition of specific kinases, such as HER2 and EGFR. nih.gov These assays typically use purified enzymes and measure the reduction in their activity in the presence of the test compound, with the results often reported as the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Antiproliferative and Cytotoxic Activity of Isoquinoline Derivatives

| Compound Class | Cell Line | Assay Type | Metric | Result | Reference |

|---|---|---|---|---|---|

| 3-Aryl-1-isoquinolinamines | Various human tumor cells | Cytotoxicity Assay | - | Potent activity | nih.gov |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast Cancer) | Antiproliferative Screen | Growth Percentage | 10.72% | univ.kiev.ua |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (Breast Cancer) | Antiproliferative Screen | Growth Percentage | 26.62% | univ.kiev.ua |

| Pyrazolyl-substituted 3-aminoisoquinolin-1(2H)-ones | OVCAR-4 (Ovarian Cancer) | Antiproliferative Screen | Growth Percentage | 18.20% - 30.45% | univ.kiev.ua |

| Phenylaminoisoquinolinequinones | AGS (Gastric), SK-MES-1 (Lung), J82 (Bladder) | Antiproliferative Assay | IC50 | 0.5 - 6.25 µM | nih.govnih.govresearchgate.net |

| Isoquinoline-tethered quinazoline (B50416) (14a) | SKBR3 (Breast Cancer) | Cell-based Assay | IC50 | 103 nM | nih.gov |

Radiometric and Spectroscopic Techniques for Activity Profiling

To further elucidate the interaction between this compound derivatives and their biological targets, more advanced radiometric and spectroscopic techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and the direct measurement of enzymatic activity.

Radiometric assays are considered a gold standard for kinase inhibition studies due to their high sensitivity and direct measurement of phosphate (B84403) transfer. reactionbiology.com These assays typically utilize a radiolabeled phosphate donor, such as [γ-32P]ATP or [γ-33P]ATP. The kinase-mediated transfer of the radiolabeled phosphate to a substrate is quantified, and the potency of an inhibitor is determined by its ability to reduce this signal. This technique has been instrumental in determining the IC50 values and selectivity profiles of novel kinase inhibitors, such as a series of pyrazolo[3,4-g]isoquinolines that were found to potently inhibit kinases like Haspin. nih.gov

Spectroscopic techniques offer powerful, often label-free, methods for characterizing the binding of small molecules to proteins.

Fluorescence Spectroscopy: This technique can be used to determine the binding affinity, expressed as the dissociation constant (Kd), between a compound and its target protein. utexas.edu This can be achieved by monitoring changes in the intrinsic fluorescence of the protein upon ligand binding or through fluorescence polarization (anisotropy) assays, where the binding of a small fluorescently labeled molecule to a larger protein results in a measurable change in the polarization of the emitted light. science.gov

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that provides detailed kinetic information about molecular interactions. bio-rad.com In an SPR experiment, a target protein is immobilized on a sensor chip, and the binding of the isoquinoline derivative is detected as a change in the refractive index at the sensor surface. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). cache-challenge.orgnicoyalife.com

Table 2: Kinase Inhibition Data for Isoquinoline Derivatives from Radiometric Assays

| Compound Series | Target Kinase | Metric | Value | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-g]isoquinolines | Haspin | IC50 | 57 - 66 nM | nih.gov |

| Pyrazolo[3,4-g]isoquinolines | CLK1 | IC50 | > 1000 nM | nih.gov |

| Pyrazolo[3,4-g]isoquinolines | DYRK1A | IC50 | > 1000 nM | nih.gov |

| Isoquinoline-tethered quinazolines | HER2 | IC50 | Potent Inhibition | nih.gov |

| Isoquinoline-tethered quinazolines | EGFR | IC50 | Comparable to Lapatinib | nih.gov |

These advanced analytical techniques provide a comprehensive understanding of the biological activity of this compound derivatives, guiding medicinal chemists in the development of more potent and selective therapeutic agents.

Catalytic Applications and Coordination Chemistry

Isoquinolin-3-ylmethanamine as a Ligand in Metal Complexes

There is no available scientific literature detailing the use of this compound as a ligand in the formation of metal complexes. The coordination chemistry of this specific molecule appears to be an uninvestigated area.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF, such as pore size and functionality, are directly influenced by the choice of the organic linker. While numerous organic molecules, including various nitrogen-containing heterocycles, have been employed as linkers in MOF synthesis, there are no published reports on the design or synthesis of MOFs utilizing this compound as the organic building block.

The study of transition metal complexes is crucial for understanding their potential applications in areas like catalysis, materials science, and bioinorganic chemistry. The nitrogen atoms in the isoquinoline (B145761) ring and the primary amine group of this compound suggest it could potentially act as a bidentate or monodentate ligand. However, a review of existing literature finds no specific examples of synthesized or characterized coordination compounds involving this compound with transition metals such as iron, cobalt, or copper. Research has focused on other isoquinoline derivatives, but not on this specific compound.

Catalytic Activity of this compound-Derived Complexes

Given the lack of synthesized metal complexes of this compound, there is consequently no research available on the catalytic activity of such complexes. The catalytic applications outlined below are areas of active research for many transition metal complexes, but have not been explored in the context of this particular ligand.

The development of catalysts for redox reactions, including those for sustainable energy applications like hydrogen production, is a significant area of chemical research. Many effective catalysts are based on metal complexes with nitrogen-containing ligands. However, there is no data to suggest that complexes derived from this compound have been investigated for their efficacy in catalyzing redox reactions or in hydrogen production systems.

Enantioselective catalysis, which involves the synthesis of a specific chiral form of a molecule, is vital in pharmaceutical development. The Henry (nitroaldol) and Michael addition reactions are fundamental carbon-carbon bond-forming reactions for which numerous chiral catalysts have been developed. There are no studies indicating that this compound has been used to create chiral ligands or metal complexes for application in enantioselective Henry, Michael, or other related reactions.

C-H functionalization and carbonylation are powerful, atom-economical methods for synthesizing complex organic molecules. While transition metal-catalyzed reactions are often employed to functionalize the isoquinoline ring itself, there is no evidence in the literature of a metal complex containing the this compound ligand being used as a catalyst for these types of transformations. Research in this area has focused on performing these reactions on the isoquinoline scaffold rather than using a derivative as a catalytic ligand.

Role in Materials Science Research

Integration into Functional Materials

The amine functionality of Isoquinolin-3-ylmethanamine serves as a key reactive site for integrating the isoquinoline (B145761) scaffold into more complex systems. This has enabled the development of materials with specific functionalities for applications in optoelectronics and chemical sensing.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular motion in the aggregated state. nih.gov While direct studies detailing the specific use of this compound in AIE systems are not extensively documented in the provided search results, the broader class of isoquinoline derivatives has been investigated for AIE properties. sioc-journal.cn For instance, novel AIE molecules incorporating isoquinoline and tetraphenylene (B3251814) units have been designed and synthesized, demonstrating significant AIE effects. sioc-journal.cn The general principle involves creating molecules where the isoquinoline unit can be induced to aggregate, leading to enhanced fluorescence. Chemical suppliers list this compound as a material relevant to AIE research, suggesting its potential as a building block for creating such systems. bldpharm.combldpharm.combldpharm.com

Molecular recognition and sensing involve the design of molecules (receptors) that can selectively bind to specific analytes (guests) and produce a detectable signal. nih.govrsc.org The isoquinoline framework, with its nitrogen atom and aromatic structure, can participate in various non-covalent interactions, making it a candidate for incorporation into sensor molecules. While specific research detailing this compound as a primary component in a sensing system is not prevalent in the search results, the use of isoquinoline derivatives in fluorescent sensors is a known strategy. researchgate.net The amine group of this compound provides a convenient point of attachment for designing receptors for various analytes. The development of small molecule-based fluorescent probes is a cost-effective approach for the detection of biologically and environmentally important species. mdpi.com The general approach involves creating a system where the binding of an analyte to a receptor containing the isoquinoline moiety alters its photophysical properties, leading to a change in fluorescence or color.

Mechanistic Organic Chemistry Involving Isoquinolin 3 Ylmethanamine

Reaction Mechanisms of Transformations Involving the Isoquinoline (B145761) Moiety

The electron-deficient nature of the pyridine (B92270) portion of the isoquinoline ring makes it a target for nucleophiles. Nucleophilic substitution on the isoquinoline ring typically occurs via an addition-elimination mechanism.

The most reactive positions for nucleophilic attack on an unsubstituted isoquinoline are C-1 and, to a lesser extent, C-3. youtube.com This is because the attack at these positions allows the negative charge in the intermediate (a Meisenheimer-like complex) to be stabilized by the electronegative nitrogen atom through resonance. For isoquinoline, attack at the C-1 position is generally favored as the resulting anionic intermediate is more stabilized by the adjacent fused benzene (B151609) ring. quora.comquimicaorganica.org

When a leaving group, such as a halogen, is present at the C-1 position, nucleophilic substitution reactions proceed readily. quimicaorganica.org 3-Haloisoquinolines are noted to have an intermediate level of reactivity towards nucleophiles compared to the highly reactive 1-haloisoquinolines and the less reactive halogens on the benzene ring. iust.ac.ir The mechanism involves the initial attack of the nucleophile to form a tetrahedral intermediate, followed by the expulsion of the leaving group to restore aromaticity.

Table 1: Reactivity of Haloisoquinolines towards Nucleophilic Substitution

| Position of Halogen | Reactivity | Mechanistic Pathway |

|---|---|---|

| C-1 | High | Addition-Elimination |

| C-3 | Intermediate | Addition-Elimination |

This table provides a generalized view of reactivity based on the position of a halogen leaving group.

In the specific case of isoquinolin-3-ylmethanamine, the primary amine of the methanamine group can itself act as an internal nucleophile under certain conditions, potentially leading to intramolecular cyclization reactions. External nucleophiles will primarily target the C-1 position if a suitable leaving group is present.

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system does not occur on the electron-poor pyridine ring, but rather on the more electron-rich carbocyclic (benzene) ring. quimicaorganica.org The reaction proceeds through the typical SEAr mechanism involving the formation of a positively charged Wheland intermediate (or arenium ion). wikipedia.org

The substitution occurs preferentially at the C-5 and C-8 positions. youtube.comquimicaorganica.org This regioselectivity is explained by the stability of the cationic intermediate formed upon electrophilic attack. When the electrophile attacks at C-5 or C-8, the positive charge can be delocalized through resonance structures without placing the charge on the carbon adjacent to the electron-withdrawing nitrogen atom. Attack at C-6 or C-7 would lead to a less stable intermediate. The presence of the aminomethyl group at C-3 is not expected to significantly alter this preference, as the directing effect is dominated by the inherent properties of the fused ring system.

Common electrophilic substitution reactions include nitration and sulfonation. For example, the nitration of isoquinoline with nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. youtube.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Isoquinoline

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitroisoquinoline and 8-Nitroisoquinoline |

The isoquinoline scaffold is a key component of many alkaloids, and its synthesis often involves strategic cyclization reactions. wikipedia.org Several classic named reactions are employed to construct the isoquinoline ring system, which can be considered forms of cyclization. These methods can also be relevant to transformations of pre-existing isoquinoline derivatives.

Bischler-Napieralski Reaction : This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. wikipedia.orgpharmaguideline.com The intermediate can then be dehydrogenated to yield the aromatic isoquinoline. The mechanism proceeds through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the electron-rich phenyl ring, followed by elimination.

Pictet-Spengler Reaction : This reaction synthesizes a tetrahydroisoquinoline by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. iust.ac.irwikipedia.orgpharmaguideline.com The key step is an intramolecular electrophilic substitution (a type of Mannich reaction) where an iminium ion, formed from the amine and carbonyl compound, is attacked by the aromatic ring. This reaction can proceed under mild conditions, especially if the aromatic ring is activated with electron-donating groups. pharmaguideline.com

These cyclization processes are fundamental in building the core structure, and derivatives of this compound could potentially undergo further annulation or rearrangement reactions based on these principles.

Stereochemical Aspects and Chiral Synthesis

The synthesis of specific stereoisomers of isoquinoline derivatives is of great importance, particularly for pharmaceutical applications, as biological activity is often dependent on the precise three-dimensional arrangement of the molecule.

The creation of chiral centers in isoquinoline derivatives with high enantioselectivity is a significant area of research. A primary strategy is the asymmetric reduction of prochiral precursors like 3,4-dihydroisoquinolines (DHIs) or isoquinolinium salts. mdpi.com

Catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful methods for this purpose. mdpi.com These reactions utilize chiral transition-metal catalysts, often based on rhodium, ruthenium, or iridium, coordinated to chiral ligands. For instance, the asymmetric transfer hydrogenation of 1-substituted DHIs using a chiral rhodium-diamine catalyst and formic acid as the hydrogen source can produce chiral 1-substituted tetrahydroisoquinolines (THIQs) with high enantiomeric excess (ee). mdpi.com

The mechanism of asymmetric induction involves the formation of a chiral catalyst-substrate complex. The steric and electronic properties of the chiral ligand create a diastereomeric transition state that favors the formation of one enantiomer over the other.

Controlling stereochemistry during the initial construction of the isoquinoline ring is an elegant and efficient strategy for producing enantiomerically enriched products. Asymmetric versions of classic cyclization reactions have been developed to achieve this.

The Asymmetric Pictet-Spengler reaction is a prime example. By using a chiral Brønsted acid or a chiral catalyst to control the cyclization of the iminium ion intermediate, it is possible to generate chiral tetrahydroisoquinolines with high enantioselectivity. The catalyst creates a chiral environment that directs the intramolecular attack on the aromatic ring from a specific face, thus establishing the stereochemistry at the newly formed chiral center (typically C-1).

These stereocontrolled ring-forming reactions are crucial in the total synthesis of complex isoquinoline alkaloids, where multiple stereocenters must be set with precise control. researchgate.net The development of new chiral catalysts and methodologies continues to advance the ability to synthesize complex chiral molecules based on the isoquinoline framework. researchgate.net

Future Research Directions and Translational Perspectives

Emerging Applications and Unexplored Research Avenues

The unique structural features of isoquinolin-3-ylmethanamine make it a promising scaffold for the development of novel therapeutic agents and functional materials. While current research is still in its nascent stages, several emerging applications and unexplored research avenues hold significant promise.

In the realm of medicinal chemistry, derivatives of this compound are being investigated for their potential as enzyme inhibitors . The core structure can serve as a versatile pharmacophore for designing molecules that target specific enzymatic pathways implicated in various diseases. For instance, there is growing interest in developing isoquinoline-based compounds as kinase inhibitors for cancer therapy and as modulators of enzymes involved in neurodegenerative disorders. nih.govnih.govgoogleapis.com The exploration of this compound derivatives as dual inhibitors for targets like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) in cancer immunotherapy represents a promising, yet underexplored, frontier. nih.gov

Furthermore, the potential of these compounds in tackling neurodegenerative diseases like Parkinson's and Alzheimer's is an area ripe for investigation. nih.govmdpi.com The isoquinoline (B145761) core is a known neurotoxin and neuro-modulator, suggesting that carefully designed 3-ylmethanamine derivatives could interact with key neurological targets. nih.gov

Beyond medicine, the fluorescent properties of some isoquinoline derivatives suggest potential applications in materials science . Isoquinoline-3-amine derivatives have been shown to exhibit fluorescence, opening the door for the development of novel fluorophores for imaging and sensing applications. nih.gov The investigation of this compound derivatives in this context remains a largely unexplored but potentially fruitful research avenue.

Table 1: Emerging Research Areas for this compound

| Research Area | Potential Applications | Key Focus |

| Medicinal Chemistry | Cancer Therapy, Neurodegenerative Diseases, Infectious Diseases | Design of potent and selective enzyme inhibitors (e.g., kinase inhibitors, IDO1/TDO inhibitors). |

| Materials Science | Bio-imaging, Chemical Sensing | Development of novel fluorescent probes and functional materials. |

| Catalysis | Asymmetric Synthesis | Utilization as chiral ligands or catalysts in stereoselective transformations. |

Challenges and Opportunities in this compound Research

Despite its potential, the advancement of this compound research is not without its hurdles. A primary challenge lies in the synthesis and functionalization of this specific scaffold. pharmaguideline.comorganic-chemistry.org While numerous methods exist for the synthesis of the broader isoquinoline ring system, developing efficient, stereoselective, and scalable routes to specifically substituted this compound derivatives remains an active area of research. pharmaguideline.comorganic-chemistry.orgnih.gov Overcoming these synthetic challenges will be crucial for accessing a diverse range of compounds for biological screening and materials testing.

Another significant challenge is the need for a deeper understanding of the structure-activity relationships (SAR) for this class of compounds. Systematic studies are required to elucidate how modifications to the isoquinoline core and the methanamine side chain influence biological activity and material properties. This necessitates the synthesis of extensive compound libraries and their evaluation in robust biological and photophysical assays.

However, these challenges also present significant opportunities. The development of novel catalytic methods for the synthesis of this compound and its derivatives would be a major breakthrough, enabling more efficient and sustainable chemical production. researchgate.net Furthermore, the current knowledge gap regarding the therapeutic potential of this specific scaffold provides a vast and largely untapped area for drug discovery. The opportunity to identify novel biological targets and develop first-in-class therapeutics based on the this compound core is a strong motivator for further research. nih.gov

Interdisciplinary Collaboration and Advanced Methodological Integration

To fully unlock the potential of this compound, a concerted effort involving interdisciplinary collaboration is essential. The synergy between synthetic organic chemists, medicinal chemists, biologists, and materials scientists will be paramount. Chemists can focus on developing novel synthetic routes and creating diverse chemical libraries, while biologists can screen these compounds for therapeutic activity and elucidate their mechanisms of action. Materials scientists can explore the unique photophysical properties of these molecules for technological applications.

The integration of advanced methodological approaches will also be a key driver of progress. Computational modeling and in silico screening can play a vital role in prioritizing synthetic targets and predicting the biological activity and properties of novel this compound derivatives. nih.govmdpi.comarxiv.orgarxiv.org Techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis can provide valuable insights into the interactions of these molecules with biological targets, thereby guiding rational drug design. nih.gov

On the experimental front, high-throughput screening methods can accelerate the identification of lead compounds from large chemical libraries. Advanced analytical techniques will be crucial for the structural characterization and purity assessment of newly synthesized molecules. The combination of these advanced computational and experimental tools will undoubtedly accelerate the pace of discovery in the field of this compound research.

常见问题

Q. How to optimize literature reviews for identifying research gaps in this compound applications?

- Answer :

- Database Selection : PubMed, SciFinder, and EMBASE with keywords (e.g., “isoquinoline derivatives AND pharmacokinetics”).

- Citation Tracking : Use tools like Web of Science to map foundational papers (e.g., Venkov & Mollov, 1982 ).

- Gap Analysis : Compare mechanistic hypotheses vs. empirical evidence in recent reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。